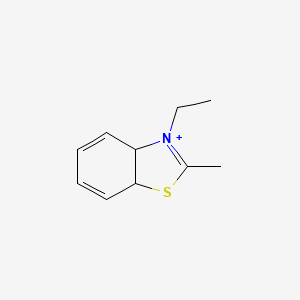![molecular formula C15H18N4O3S B12472682 2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B12472682.png)
2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone is a complex organic compound that features a triazole ring, a nitrophenyl group, and a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through an electrophilic aromatic substitution reaction, often involving nitration of an aromatic ring followed by coupling with the triazole-sulfanyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole and nitrophenyl groups.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell metabolism.
Pathways Involved: It can inhibit key metabolic pathways, leading to the disruption of cellular processes and ultimately cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole, which are used as antifungal agents.
Nitrophenyl Derivatives: Compounds such as nitrobenzene and nitrophenol, which have various industrial applications.
Uniqueness
2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both the triazole and nitrophenyl groups enhances its potential as a multifunctional compound in various applications.
Eigenschaften
Molekularformel |
C15H18N4O3S |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-[(4-ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H18N4O3S/c1-3-5-14-16-17-15(18(14)4-2)23-10-13(20)11-6-8-12(9-7-11)19(21)22/h6-9H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
UXHWKKMMHKBQKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN=C(N1CC)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Chlorophenyl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B12472601.png)

![2-{4-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12472611.png)
![4,9,14-trimethyl-3,8,13-tri(propan-2-yl)-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B12472613.png)
![N-(3-chloro-4-methoxyphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12472618.png)
![Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate](/img/structure/B12472619.png)
![2-[4-(2,3-Dimethylphenoxy)phenyl]-5-nitroisoindole-1,3-dione](/img/structure/B12472624.png)

![4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12472659.png)



![N-(3-acetylphenyl)-N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12472683.png)
![N~2~-methyl-N-(4-phenylbutan-2-yl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B12472693.png)
